Nesvategrast

Integrin αvβ3 antagonism Isoform selectivity profiling Ocular angiogenesis

Procure Nesvategrast for reproducible αvβ3 inhibition in topical ocular delivery studies. Its optimized LogP (2.7) and tPSA (108 Ų) enable posterior segment distribution—unmatched by systemic MK-0429 or intravitreal Risuteganib. With cross-species cell adhesion IC50 (7.6 pM–76 nM) across human, rat, rabbit, and dog cell lines, this compound ensures translational consistency for preclinical retinal neovascularization and toxicology research.

Molecular Formula C23H27F2N5O4
Molecular Weight 475.5 g/mol
CAS No. 1621332-91-9
Cat. No. B610802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesvategrast
CAS1621332-91-9
SynonymsSF-0166;  SF 0166;  SF0166
Molecular FormulaC23H27F2N5O4
Molecular Weight475.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27F2N5O4/c24-22(25)34-19-8-6-16(14-27-19)18(13-20(31)32)30-12-11-29(23(30)33)10-2-4-17-7-5-15-3-1-9-26-21(15)28-17/h5-8,14,18,22H,1-4,9-13H2,(H,26,28)(H,31,32)/t18-/m0/s1
InChIKeyIGUVQCZYMKVWFL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nesvategrast (CAS 1621332-91-9) Procurement Specifications: αvβ3 Integrin Antagonist Technical Overview


Nesvategrast (SF0166, OTT166) is an investigational small-molecule integrin antagonist with a molecular formula of C23H27F2N5O4 and a molecular weight of approximately 475.5 g/mol [1]. It functions as a potent and selective inhibitor of αvβ3 integrin, with additional cross-reactivity against αvβ6 and αvβ8 integrin subtypes [2]. Nesvategrast has been advanced to Phase 2 clinical development for diabetic retinopathy and diabetic macular edema as a topically administered ophthalmic formulation, representing a non-invasive alternative to intravitreal injection-based therapies [3].

Nesvategrast Procurement Rationale: Why Alternative αv Integrin Antagonists Cannot Be Substituted


Substitution of Nesvategrast with alternative αv integrin antagonists or broader-spectrum integrin inhibitors is not scientifically equivalent due to its unique physicochemical property set that enables topical ophthalmic delivery and posterior segment distribution—a feature not shared by other clinical-stage αvβ3 antagonists such as MK-0429 (oral systemic) or Risuteganib (intravitreal peptide) [1]. Nesvategrast exhibits a distinct isoform selectivity profile (IC50: 0.6 nM αvβ3; 8 nM αvβ6; 13 nM αvβ8) that differs from pan-αv inhibitors like MK-0429, which displays a broader inhibition spectrum across αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 [2]. These molecular characteristics directly influence ocular pharmacokinetics, target engagement, and the translational relevance of preclinical efficacy data, making cross-compound extrapolation unreliable for research and development applications .

Nesvategrast Differential Evidence: Quantitative Comparator Data for Scientific Selection


Nesvategrast Integrin Isoform Selectivity Profile vs. Pan-αv Antagonist MK-0429

Nesvategrast demonstrates a narrow-spectrum selectivity profile favoring αvβ3 over αvβ6 and αvβ8 integrin subtypes (0.6 nM vs. 8 nM and 13 nM, respectively, representing a 13- to 22-fold selectivity window), whereas the comparator pan-αv antagonist MK-0429 exhibits potent inhibition across αvβ1 (1.6 nM), αvβ3 (0.1 nM), αvβ5 (0.7 nM), αvβ6 (0.5 nM), αvβ8 (12.2 nM), and α5β1, indicating minimal isoform discrimination [1][2]. The quantified difference in αvβ3/αvβ6 selectivity ratio is approximately 13-fold for Nesvategrast compared to approximately 0.2-fold (or 5-fold inverse) for MK-0429 . This divergence in selectivity profile may translate to differential target engagement and off-target pharmacology profiles in angiogenesis models.

Integrin αvβ3 antagonism Isoform selectivity profiling Ocular angiogenesis

Nesvategrast Topical Ocular Bioavailability: Posterior Segment Distribution vs. Intravitreal and Systemic Alternatives

Nesvategrast achieves pharmacologically relevant retinal concentrations following topical ophthalmic administration, a property not demonstrated by other αvβ3 integrin antagonists. In rabbit ocular pharmacokinetic studies, topical administration of SF0166 resulted in measurable drug levels in the retina/choroid and vitreous humor, with sustained target engagement as evidenced by pharmacodynamic biomarkers [1]. The physicochemical property set enabling this posterior segment distribution—including optimized LogP, tPSA, and molecular weight—differentiates Nesvategrast from both systemic small-molecule integrin antagonists (e.g., MK-0429, which requires oral administration) and intravitreally injected agents (e.g., Risuteganib, Gersizangitide), establishing a non-invasive delivery advantage for ophthalmic research applications [2].

Ocular pharmacokinetics Topical drug delivery Retinal distribution

Nesvategrast In Vivo Antiangiogenic Efficacy: OIR Mouse Model Neovascularization Reduction vs. Vehicle Control

In the oxygen-induced retinopathy (OIR) mouse model—a standard preclinical paradigm for retinal neovascularization—bilateral topical administration of 5% Nesvategrast (SF0166) resulted in quantifiable reduction of pathological new blood vessel formation compared to vehicle-treated controls [1]. This in vivo efficacy, achieved via topical ocular delivery, distinguishes Nesvategrast from systemically administered αvβ3 antagonists that require oral bioavailability optimization for antiangiogenic activity. Additionally, Nesvategrast demonstrated dose-dependent inhibition of angiogenesis in chick chorioallantoic membrane (CAM) models stimulated by basic fibroblast growth factor at doses of 0.5-4 μg over 12 days [2].

Retinal neovascularization Oxygen-induced retinopathy model In vivo pharmacology

Nesvategrast Phase 2 Clinical Safety Profile: Topical Ocular Tolerability vs. Invasive Intravitreal Comparators

In the Phase 2 DR:EAM clinical trial (NCT05409235), Nesvategrast (OTT166 5% eye drops) demonstrated a favorable safety and tolerability profile with topical administration over 24 weeks in 225 patients with diabetic retinopathy, with no significant treatment-related adverse events reported [1]. While the trial did not meet its primary efficacy endpoint of ≥2-step improvement in Diabetic Retinopathy Severity Scale (DRSS), a statistically significant benefit was observed in the prevention of vision-threatening events in the moderately severe to severe NPDR subgroup (P = 0.045) [2]. This non-invasive safety profile contrasts with intravitreally administered integrin antagonists (e.g., Risuteganib, Gersizangitide) which carry procedural risks including endophthalmitis, retinal detachment, and intraocular inflammation [3].

Ocular safety Topical tolerability Clinical development

Nesvategrast Cellular Adhesion Inhibition Potency Across Multiple Species: Cross-Species Translation Data

Nesvategrast inhibits cellular adhesion to vitronectin across human, rat, rabbit, and dog cell lines with IC50 values ranging from 7.6 pM to 76 nM, demonstrating broad species cross-reactivity that supports translational research applications from rodent models to canine preclinical studies . This species-spanning functional activity is critical for selecting appropriate in vivo pharmacology models and contrasts with antibody-based integrin antagonists (e.g., vedolizumab) that exhibit species-restricted target engagement . The picomolar to nanomolar potency range in functional cell adhesion assays complements the subnanomolar biochemical binding affinity for αvβ3 integrin .

Species cross-reactivity Cell adhesion assay Translational pharmacology

Nesvategrast Application Scenarios: Evidence-Based Research and Procurement Use Cases


Ocular Angiogenesis and Retinal Neovascularization Research

Nesvategrast is optimally suited for preclinical and translational research investigating retinal neovascularization mechanisms, including oxygen-induced retinopathy (OIR) models. Its demonstrated in vivo efficacy in reducing pathological blood vessel formation via topical ocular administration [1], combined with validated retinal/choroidal distribution following eye drop delivery, positions this compound as a tool for studying non-invasive pharmacological intervention in retinal angiogenesis. Researchers should prioritize Nesvategrast when experimental designs require topical ocular delivery rather than invasive intravitreal injections, particularly for chronic dosing studies where repeated injection procedures would confound results or limit feasibility [2].

Integrin αvβ3-Specific Pathway Analysis and Isoform Selectivity Studies

For research requiring selective pharmacological interrogation of αvβ3 integrin signaling with minimal confounding effects from αvβ6 and αvβ8 modulation, Nesvategrast provides a defined selectivity window (13- to 22-fold αvβ3 preference) that distinguishes it from pan-αv antagonists like MK-0429 [1]. This selectivity profile enables dissecting αvβ3-specific contributions to cellular adhesion, migration, and angiogenesis pathways without broad-spectrum integrin inhibition. Procurement decisions for integrin pathway analysis should account for this differential isoform selectivity to ensure target engagement specificity aligns with experimental hypotheses [2].

Multi-Species Translational Pharmacology and Preclinical Toxicology

Nesvategrast's functional cross-reactivity across human, rat, rabbit, and dog cell lines—with cell adhesion IC50 values spanning 7.6 pM to 76 nM [1]—enables seamless translation of pharmacology findings across species without requiring species-specific tool compounds. This property is particularly valuable for preclinical toxicology studies in rodent and non-rodent species, where consistent target engagement must be maintained to establish exposure-response relationships. Researchers conducting multi-species IND-enabling studies should select Nesvategrast over species-restricted antibody-based integrin modulators that necessitate surrogate molecule development and validation [2].

Non-Invasive Ocular Drug Delivery Platform Research

Nesvategrast serves as a validated reference compound for investigating topical ocular drug delivery to posterior segment tissues. Its demonstrated ability to achieve pharmacologically relevant retinal concentrations following eye drop administration—a property enabled by optimized physicochemical parameters including LogP (2.7), tPSA (108 Ų), and molecular weight (475.5 g/mol) [1]—provides a benchmark for evaluating novel ocular drug delivery technologies and formulations. Research programs focused on developing non-invasive alternatives to intravitreal injections for retinal disease treatment should consider Nesvategrast as a positive control or comparative standard for posterior segment bioavailability studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nesvategrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.